molecular formula C18H22ClN5O4 B2398936 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1797331-13-5

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No.: B2398936
CAS No.: 1797331-13-5
M. Wt: 407.86
InChI Key: YLZOXJUCYPCWCN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2-morpholinopyrimidine.

    Formation of Intermediate: The aniline derivative is reacted with an isocyanate to form an intermediate urea derivative.

    Final Coupling: The intermediate is then coupled with the pyrimidine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(pyrimidin-4-ylmethyl)urea
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(morpholin-4-ylmethyl)urea

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-3-4-20-17(22-12)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZOXJUCYPCWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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